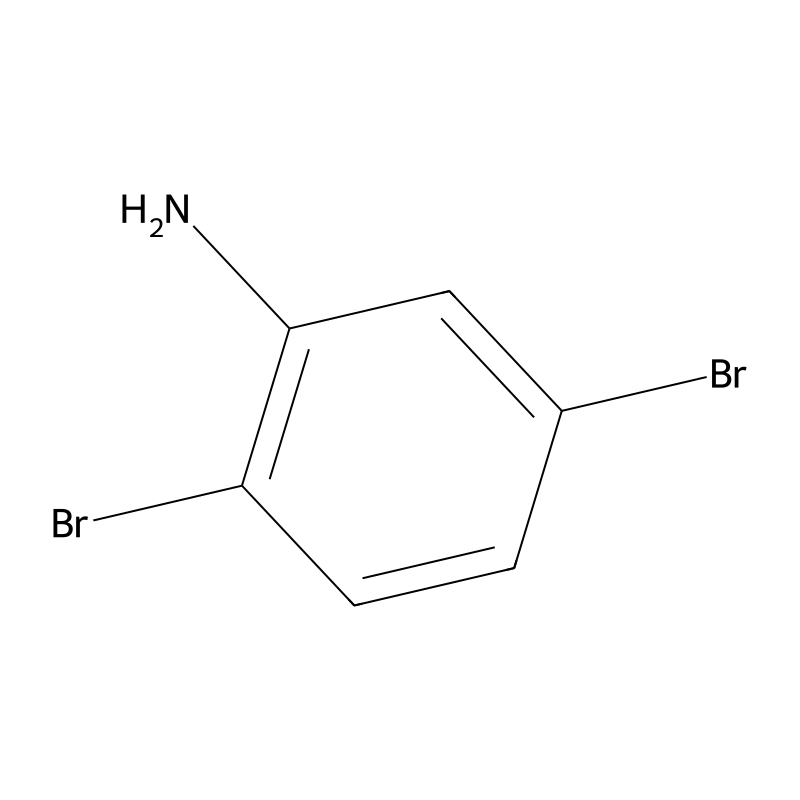2,5-Dibromoaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Poly (dibromoaniline-co-aniline)s
Scientific Field: Materials Science
Summary of the Application: 2,5-Dibromoaniline is used in the chemical copolymerization of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline by oxidation with K2Cr2O7 in H2SO4/acetonitrile media.
Methods of Application: The copolymerization process involves the oxidation of aniline and 2,5-dibromoaniline or 2,6-dibromoaniline with K2Cr2O7 in H2SO4/acetonitrile media.
Results or Outcomes: The electrical conductivity of the copolymer decreases when the substituted aniline fraction is increased in the copolymer.
Synthesis of 2,4,5-Tribromoaniline and 2-(3,4-Dimethoxyphenyl)-5-Bromobenzothiazole
Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dibromoaniline is used as a starting reagent in the synthesis of 2,4,5-tribromoaniline and 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole .
2,5-Dibromoaniline is an organic compound with the molecular formula C₆H₄Br₂N. It consists of a benzene ring substituted with two bromine atoms at the 2 and 5 positions and an amino group (–NH₂) at the 1 position. This compound appears as a beige to dark grey crystalline solid and has a melting point of approximately 60-62 °C. It is known for its potential applications in various chemical syntheses and as a precursor in the production of other brominated anilines.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with alkyl halides or other electrophiles.
- Electrophilic Aromatic Substitution: The bromine atoms can facilitate further electrophilic substitutions on the aromatic ring, leading to the formation of more complex derivatives.
- Reduction Reactions: The compound can be reduced to its corresponding amine or other derivatives under appropriate conditions.
These reactions highlight its versatility as a building block in organic synthesis.
Several methods have been developed for synthesizing 2,5-dibromoaniline:
- Bromination of Aniline: Aniline can be brominated using bromine or brominating agents under controlled conditions to introduce bromine atoms at the desired positions.
- Regioselective Synthesis: Advanced synthetic methodologies allow for regioselective bromination, enabling the formation of 2,5-dibromoaniline from simpler precursors while minimizing side products .
- Chemical Modification: Starting from other dibromoanilines or related compounds, chemical modifications can yield 2,5-dibromoaniline through various organic transformations.
2,5-Dibromoaniline finds applications in several fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Dyes and Pigments: The compound is used in the production of dyes due to its chromophoric properties.
- Polymer Chemistry: It is utilized in synthesizing conducting polymers and other advanced materials .
These applications underscore its importance in both industrial and research settings.
Interaction studies involving 2,5-dibromoaniline primarily focus on its reactivity with biological molecules and other chemicals. Its ability to undergo nucleophilic substitution makes it a candidate for studying interactions with proteins or nucleic acids. Furthermore, its potential toxicological effects necessitate investigations into its environmental impact and bioaccumulation tendencies.
Several compounds share structural similarities with 2,5-dibromoaniline. A comparison highlights their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Bromoaniline | C₆H₄BrN | Contains one bromine atom; less reactive than 2,5-dibromoaniline. |
| 4-Bromoaniline | C₆H₄BrN | Bromine at para position; different reactivity profile. |
| 3,4-Dichloroaniline | C₆H₄Cl₂N | Contains chlorine instead of bromine; different chemical properties. |
| 2,4-Dibromoaniline | C₆H₄Br₂N | Bromine atoms at different positions; varies in reactivity compared to 2,5-dibromoaniline. |
The unique positioning of the bromine atoms in 2,5-dibromoaniline influences its reactivity and applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







